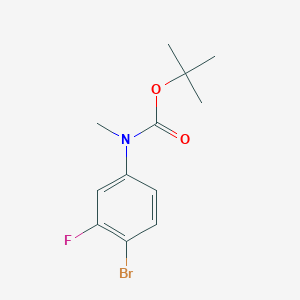

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate

CAS No.:

Cat. No.: VC13580207

Molecular Formula: C12H15BrFNO2

Molecular Weight: 304.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BrFNO2 |

|---|---|

| Molecular Weight | 304.15 g/mol |

| IUPAC Name | tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15(4)8-5-6-9(13)10(14)7-8/h5-7H,1-4H3 |

| Standard InChI Key | GBKRMPMMOLENKE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)Br)F |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)Br)F |

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate (CAS 1881330-84-2) is a synthetic carbamate derivative with a molecular formula C₁₂H₁₅BrFNO₂ and a molecular weight of 304.15 g/mol . Its structure comprises:

-

Tert-butyl carbamate group: Provides steric protection and stability under acidic/basic conditions.

-

4-Bromo-3-fluorophenyl moiety: Enhances electrophilicity and lipophilicity due to halogen substituents.

-

N-methyl group: Modifies electronic effects and solubility.

The compound is classified as a research chemical and is primarily used in medicinal chemistry and organic synthesis .

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step reactions, typically starting from 4-bromo-3-fluoroaniline. Key steps include:

Step 1: Carbamate Formation

4-Bromo-3-fluoroaniline reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the intermediate tert-butyl 4-bromo-3-fluorophenylcarbamate.

Step 2: N-Methylation

The intermediate undergoes N-methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) to yield the final product .

Optimized Conditions:

-

Catalysts: Coupling agents like DCC or EDCl for carbamate formation.

-

Solvents: Dichloromethane or THF for reaction efficiency.

-

Purification: Flash chromatography with gradients of ethyl acetate/petroleum ether.

Physical and Chemical Properties

Key Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 304.15 g/mol | |

| LogP | ~3.09 (estimated) | |

| Solubility | Low in water; soluble in organic solvents | |

| Thermal Stability | Stable under ambient conditions |

Reactivity Profile

-

Hydrolysis: Rapid degradation under acidic (pH < 2) or alkaline (pH > 12) conditions, releasing tert-butyl cation and 4-bromo-3-fluorophenylamine.

-

Cross-Coupling: The bromine atom participates in Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling C-C bond formation .

Comparative Analysis with Structurally Similar Compounds

Substituent Effects

Electronic and Steric Effects

-

Fluorine at position 3: Electron-withdrawing, directing electrophilic substitution to the para position.

-

Bromine at position 4: Enhances cross-coupling reactivity but introduces steric bulk .

Challenges in Regioselectivity

Steric and Electronic Factors

Catalytic Optimization

Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) improve regioselectivity in Suzuki-Miyaura reactions by stabilizing transition states.

| Hazard Code | Description | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear protective gloves . |

| H319 | Causes serious eye irritation | Use eye protection . |

Applications in Organic Synthesis

Key Roles

-

Intermediate in PROTAC Synthesis: The bromine atom enables coupling with E3 ligase-targeting moieties .

-

Ligand in Catalytic Systems: Enhances solubility and stability in transition-metal catalysis.

Example Reaction Pathway

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivative formation |

| 2 | Boc Deprotection | HCl (dioxane), 25°C | Free amine generation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume